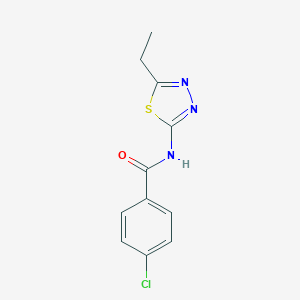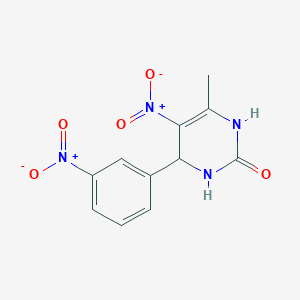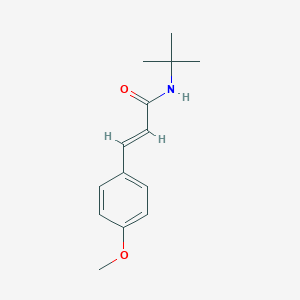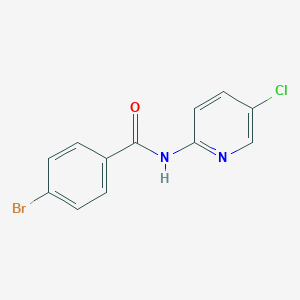
4-Bromo-N-(5-chloro-2-pyridyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(5-chloro-2-pyridyl)benzamide (CAS# 300670-29-5) is a research chemical that has been used for p27kip1 transcriptional modulators . It has a molecular weight of 311.56 and a molecular formula of C12H8BrClN2O .
Molecular Structure Analysis
The molecular structure of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide includes a benzamide group with a bromine atom at the 4th position and a pyridyl group with a chlorine atom at the 5th position . The canonical SMILES representation is C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)Br .Aplicaciones Científicas De Investigación
Synthesis and Impurity Analysis
- 4-Bromo-N-(5-chloro-2-pyridyl)benzamide is involved in the synthesis of specific impurities in roflumilast, an important pharmacological agent. The synthesis process includes nucleophilic substitution, oxidation, acylation, and amidation reactions, showcasing the compound's versatility in complex chemical syntheses (Li Xing-yu, 2015).
Chemical Reactivity and Structure Analysis
- The compound plays a role in the regioselective formation of lithio derivatives, which are key intermediates in the synthesis of various chemical entities. This process is critical for developing new compounds with potential applications in different fields, including pharmaceuticals (A. Rebstock et al., 2004).
Role in Antagonist Synthesis
- 4-Bromo-N-(5-chloro-2-pyridyl)benzamide is integral in synthesizing novel non-peptide CCR5 antagonists, demonstrating its importance in the development of new therapeutic agents. These antagonists have significant bioactivities, underscoring the compound's utility in medicinal chemistry (Cheng De-ju, 2015).
Structural Characterization in Pharmaceutical Compounds
- The compound contributes to the structural characterization of various pharmaceutical agents, indicating its role in understanding and developing new drugs with specific therapeutic properties (H. Bi, 2014).
Propiedades
IUPAC Name |
4-bromo-N-(5-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-3-1-8(2-4-9)12(17)16-11-6-5-10(14)7-15-11/h1-7H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMQDMQXJTEGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

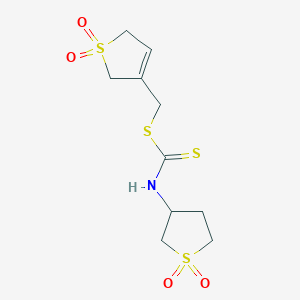

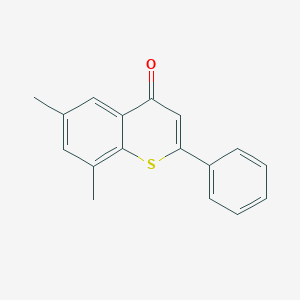
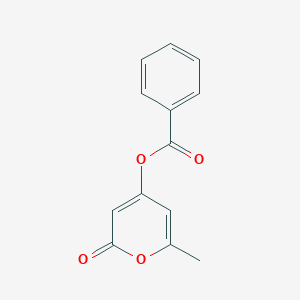
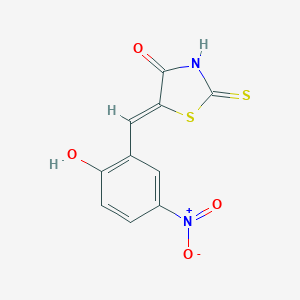

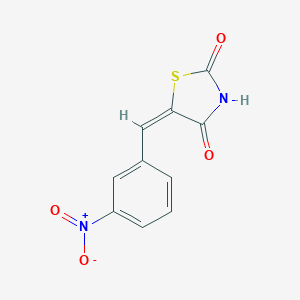
![6-formyl-N-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B412014.png)

